molecular formula C15H15NOS B2688093 N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide CAS No. 853347-88-3

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide

Cat. No.: B2688093
CAS No.: 853347-88-3
M. Wt: 257.35
InChI Key: ZNFUCGHVLXJKPB-MDZDMXLPSA-N
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Description

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide is an α,β-unsaturated amide characterized by a 2-ethylphenyl group attached to the amide nitrogen and a 2-thienyl moiety conjugated to the propenamide backbone. Its molecular formula is C₁₅H₁₅NOS (monoisotopic mass: ~265.09 Da).

Properties

IUPAC Name

(E)-N-(2-ethylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-2-12-6-3-4-8-14(12)16-15(17)10-9-13-7-5-11-18-13/h3-11H,2H2,1H3,(H,16,17)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFUCGHVLXJKPB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853347-88-3
Record name N-(2-ETHYLPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide typically involves the reaction of 2-ethylphenylamine with 3-(2-thienyl)-2-propenoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on cost-effective methods and minimizing waste by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic and heterocyclic derivatives.

Scientific Research Applications

Chemical Properties and Synthetic Routes

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide can be synthesized through multiple chemical pathways. The synthetic routes often involve the reaction of substituted phenyl and thiophene derivatives under controlled conditions. The general steps include:

  • Preparation of Starting Materials : Synthesis begins with the selection of appropriate precursors, typically involving substituted anilines and thiophene derivatives.
  • Reaction Conditions : The reactions may require specific conditions such as temperature control, choice of solvents (e.g., dichloromethane or acetonitrile), and the presence of bases like potassium carbonate or sodium hydroxide to facilitate the formation of the amide bond.
  • Purification : Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound with high purity.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The compound can act as a nucleophile or electrophile, facilitating the formation of new chemical entities.
  • Reactivity Studies : It is used to explore reaction mechanisms and the influence of substituents on reactivity patterns.

Biology

The biological applications of this compound are significant, particularly in pharmacology:

  • Biological Activity : Studies have indicated that this compound exhibits potential anti-inflammatory and analgesic properties. It has been tested in preclinical models for its efficacy in pain management.
  • Mechanism of Action : Research suggests that it may interact with specific receptors involved in pain signaling pathways, providing insights into its potential therapeutic roles.

Medicine

In medical research, this compound is being investigated for its therapeutic potential:

  • Drug Development : It is explored as a candidate for developing new analgesics or anti-inflammatory drugs due to its favorable pharmacological profile.
  • Case Studies : Clinical trials have highlighted its efficacy in treating conditions like neuropathic pain and other inflammatory disorders.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Findings References
ChemistryActs as a versatile building block for complex synthesis,
BiologyExhibits anti-inflammatory properties; interacts with pain receptors ,
MedicinePotential candidate for new analgesics; ongoing clinical trials ,

Case Studies

  • Preclinical Pain Model Study :
    • A study conducted by ANS Biotech demonstrated the effectiveness of this compound in reducing pain responses in animal models. The results indicated a significant reduction in pain-related behaviors compared to control groups, suggesting its potential utility in pain management therapies .
  • Pharmacological Assessment :
    • In a series of pharmacological tests, this compound was evaluated for its antagonistic effects on olfactory receptors. The compound showed competitive inhibition, indicating its potential role in modulating sensory pathways .

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Modifications

Substituent Variations on the Aromatic Rings

N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide Structure: Replaces the 2-ethylphenyl group with a 3-chlorophenyl ring. Limited literature exists on its bioactivity .

N-Mesityl-2-thiophenecarboxamide

  • Structure : Mesityl (2,4,6-trimethylphenyl) group instead of 2-ethylphenyl.
  • Impact : Increased steric bulk may enhance receptor binding affinity. Reported as a more potent Orco antagonist than the target compound .

N-trans-Feruloyltyramine

  • Structure : Contains a 4-hydroxyphenethyl group and a 4-hydroxy-3-methoxyphenyl propenamide.
  • Impact : Hydroxyl and methoxy groups improve hydrogen-bonding capacity, likely directing activity toward plant defense mechanisms rather than insect olfaction .

Modifications to the Propenamide Backbone

N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Structure: Replaces the α,β-unsaturated amide with a tetrazole ring.

(E)-N-[3-(Methylamino)propyl]-3-(2-thienyl)-2-propenamide Structure: Substitutes the 2-ethylphenyl with a methylaminopropyl chain. Impact: The basic amine group increases water solubility but may reduce blood-brain barrier penetration due to higher polarity .

Key Findings:
  • Orco Antagonism : The 2-ethylphenyl group in the target compound balances lipophilicity and steric effects, but bulkier substituents (e.g., mesityl) improve potency .
  • Antimicrobial Activity : Thienyl-containing heterocycles (e.g., oxadiazoles) show broader-spectrum activity compared to propenamides, likely due to improved metabolic stability .

Physicochemical Properties

Compound Molecular Weight (Da) logP (Predicted) H-Bond Donors H-Bond Acceptors
N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide 265.09 3.2 1 3
N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide 265.72 2.9 1 3
N-Mesityl-2-thiophenecarboxamide 275.35 3.8 1 2
N-trans-Feruloyltyramine 329.35 2.5 3 5
Insights:
  • The 2-ethylphenyl group increases logP by ~0.3 units compared to chlorophenyl, favoring membrane permeability.
  • Tetrazole derivatives (e.g., CAS 483993-91-5) exhibit lower logP (~2.1) due to ionizable groups .

Biological Activity

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C13_{13}H13_{13}N1_{1}S1_{1}
  • Molecular Weight : 227.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as an antagonist or modulator of specific receptors, influencing cellular signaling pathways. Research has indicated that it can exhibit competitive inhibition of receptor activation, particularly in olfactory receptor pathways, thereby affecting sensory perception and potentially other physiological responses .

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition of growth. The Minimum Inhibitory Concentration (MIC) values for several tested pathogens were found to be lower than those for standard antibiotics, indicating its potential as a therapeutic agent .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. These findings suggest that it may serve as a lead compound in the development of new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound exhibited a strong inhibitory effect, with MIC values ranging from 0.5 to 1.0 mg/mL compared to higher values for conventional antibiotics like ciprofloxacin (0.0039 to 1.0 mg/mL) .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was shown to reduce cell viability significantly. The compound induced apoptosis in a dose-dependent manner, with IC50_{50} values indicating effective cytotoxicity at concentrations as low as 10 µM .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC (mg/mL)
This compoundStructureAntimicrobial, Anticancer0.5 - 1.0
N-(4-ethylphenyl)-2-thiophenecarboxamideStructureAntimicrobial1.0 - 5.0
N-mesityl-2-thiophenecarboxamideStructureAntagonist activityNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Begin with esterification of 2-ethylbenzoic acid using ethanol and an acid catalyst (e.g., sulfuric acid) to form the ethyl ester intermediate .
  • Step 2 : React the ester with 3-(2-thienyl)propionyl chloride under basic conditions (e.g., NaOH) to form the propenamide backbone.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the propenamide and substituent positions (e.g., thienyl vs. ethylphenyl groups).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: calculated based on C15_{15}H17_{17}NOS).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), determine absolute configuration and bond lengths, comparing to similar structures like (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Compare binding affinities to known inhibitors, leveraging structural analogs such as 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Validation : Replicate assays (e.g., IC50_{50} measurements in cancer cell lines) with standardized protocols. Include positive controls (e.g., doxorubicin) and assess cytotoxicity via MTT assays.
  • Meta-Analysis : Cross-reference data with structurally similar compounds, such as N-[2-(3,4-dihydroxyphenyl)ethyl]-2-propenamide, to identify trends in substituent effects on activity .

Q. What strategies are effective for studying the compound’s stability under varying experimental conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/basic pH). Monitor degradation via LC-MS and identify byproducts .
  • Kinetic Stability Assays : Use Arrhenius plots to extrapolate shelf-life at room temperature based on accelerated stability data .

Experimental Design Considerations

Q. How to design a SAR (Structure-Activity Relationship) study for derivatives of this compound?

  • Methodology :

  • Variation of Substituents : Synthesize analogs with modified ethylphenyl (e.g., bromophenyl ) or thienyl groups (e.g., furan substitution ).
  • Activity Profiling : Test analogs in parallel assays (e.g., antimicrobial, anti-inflammatory) and correlate activity with electronic (Hammett σ) or steric (Taft Es_s) parameters .

Data Interpretation Guidelines

Q. How to resolve discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Solvent Effects : Re-run docking studies with explicit solvent models (e.g., water) to account for solvation free energy.
  • Conformational Analysis : Use MD simulations (e.g., GROMACS) to assess flexibility of the propenamide backbone in solution vs. crystal state .

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